molecular formula C8H15NO3 B1444927 Ethyl 2-amino-2-(oxolan-3-YL)acetate CAS No. 1218144-17-2

Ethyl 2-amino-2-(oxolan-3-YL)acetate

Cat. No.: B1444927
CAS No.: 1218144-17-2
M. Wt: 173.21 g/mol
InChI Key: SRJQMYIGTOXOGE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(oxolan-3-yl)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(oxolan-3-yl)acetate can be synthesized through several methods. . The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Ethyl 2-amino-2-(oxolan-3-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Ethyl 2-amino-2-(oxolan-3-yl)acetate can be compared with similar compounds such as:

    Ethyl 2-amino-2-(tetrahydrofuran-3-yl)acetate: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    Ethyl 2-amino-2-(pyrrolidin-3-yl)acetate: Contains a pyrrolidine ring, offering different reactivity and applications.

    Ethyl 2-amino-2-(oxetan-3-yl)acetate: Features an oxetane ring, which provides unique chemical properties.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 2-amino-2-(oxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQMYIGTOXOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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